10-Hydroxy aconitine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of C18-norditerpenoid alkaloids like neofinaconitine, which shares a structural similarity with 10-Hydroxy aconitine, involves intricate synthetic strategies. A modular, convergent approach highlighted the first total synthesis of neofinaconitine, involving Diels-Alder cycloaddition and subsequent Mannich-type N-acyliminium and radical cyclizations to achieve the hexacyclic skeleton characteristic of these alkaloids (Shi et al., 2013).

Molecular Structure Analysis

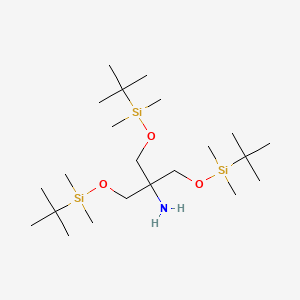

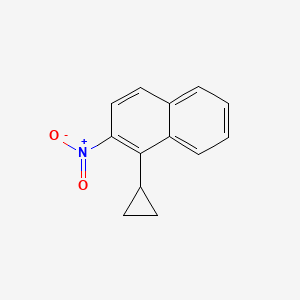

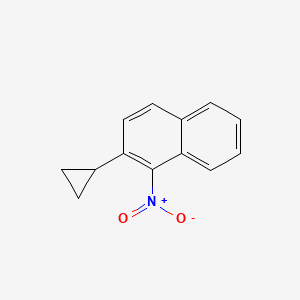

The structural elucidation of aconitine and its derivatives, including 10-Hydroxy aconitine, often involves advanced spectroscopic techniques. Studies have confirmed the presence of multiple hydroxyl groups in aconitine molecules, their reactivity, and the impact on the molecule's overall configuration (She et al., 2012).

Chemical Reactions and Properties

The chemical behavior of aconitine alkaloids under various conditions reveals their reactivity and interaction with different chemical agents. For instance, the hydrolysis of aconitine is a critical reaction that transforms it into less toxic derivatives, showcasing its chemical instability in aqueous environments (Huang et al., 2007).

Physical Properties Analysis

The physical properties of aconitine alkaloids, such as solubility, melting points, and specific optical rotations, are crucial for understanding their behavior in biological systems and during pharmaceutical formulation processes. However, detailed physical properties specific to 10-Hydroxy aconitine are not readily available in the literature provided.

Chemical Properties Analysis

Aconitine alkaloids' chemical properties, including their reactivity towards different functional group modifications and the role of specific moieties in determining their biological activity, are of significant interest. The introduction of hydroxyl groups, for instance, can dramatically influence the compound's pharmacological profile and toxicity (Tang et al., 2011).

Wissenschaftliche Forschungsanwendungen

Aconitine metabolism: Aconitine is metabolized by cytochrome P450 isozymes in human liver microsomes, with CYP 3A4/5 and 2D6 playing significant roles in its hydroxylation and dehydrogenation. This knowledge can be useful for understanding the detoxification and therapeutic use of aconitine derivatives (Tang et al., 2011).

Neurotoxicity and neurotransmission: Aconitine's neurotoxic effects are mediated through serotonin receptors, affecting zebrafish embryos' coiling behavior and neurotransmitter regulation. This suggests caution in its use and potential applications in neuropharmacology (Chen et al., 2020).

Cardioprotective properties: Aconitine has been shown to protect cardiomyocytes by influencing mitochondrial function, which could have implications in heart disease treatment. It activates Sirt3 to deacetylate Cyclophilin D, reducing mitochondrial permeability transition pore (mPTP) opening (Wang et al., 2021).

Cardiac toxicity: The compound has been reported to induce cardiomyocyte damage by affecting BNIP3-dependent mitophagy and the TNFα-NLRP3 signaling axis, highlighting its potential cardiotoxic effects (Peng et al., 2019).

Poor intestinal absorption and toxicity: A study on P-glycoprotein's role in aconitine's low bioavailability and toxicity suggests that its therapeutic applications need careful consideration of drug-drug interactions (Yang et al., 2013).

Anticonvulsive potential: Aconitine and related alkaloids have shown anticonvulsive effects in rat hippocampal models, suggesting potential use in epilepsy treatment (Ameri et al., 1997).

Apoptotic effects: In cardiac H9c2 cells, aconitine induces apoptosis through mitochondria-mediated pathways, which could have implications for its use in cancer therapy (Gao et al., 2017).

Safety And Hazards

Eigenschaften

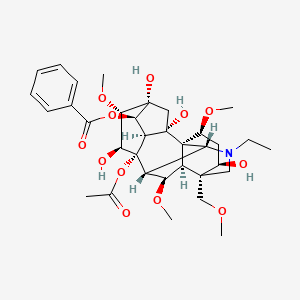

IUPAC Name |

[(1R,2S,3S,4R,5R,6S,7S,8S,9R,10R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,25-,26+,27-,28+,30+,31-,32+,33-,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMSKTJVHWUUOMY-CGYMCTSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nagarine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145407.png)

![2-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]acetic acid](/img/structure/B1145411.png)

![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)